4-nitro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-Nitro-1H-pyrrolo[2,3-b]pyridine (4-Nitro-7-azaindole) is the essential starting material for FGFR and CHK1 kinase inhibitor libraries, as demonstrated by potent FGFR1 inhibition (IC50 = 7 nM). Unlike inactive 3- or 5-nitro isomers, its distinct pKa (2.28) and 4-position reactivity vector are mandatory for accessing the correct substitution pattern for target binding. Procure this specific isomer to ensure valid structure-guided design and avoid wasted synthesis on generic, non-bioactive azaindoles.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 83683-82-3
Cat. No. B1298852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS83683-82-3
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9)
InChIKeyULDUNXDRDOJMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 83683-82-3): Sourcing Guide for a Key 7-Azaindole Scaffold in Kinase-Focused Research


4-Nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole, is a foundational building block in medicinal chemistry, characterized by its fused pyrrolo[2,3-b]pyridine core with a nitro substituent at the 4-position . This compound serves as a versatile intermediate for synthesizing diverse kinase inhibitor libraries, particularly those targeting FGFR and CHK1 pathways . Its value proposition for procurement rests on its specific electronic properties (predicted pKa of 2.28) and predictable reactivity at the nitro group, which distinguish it from other azaindole isomers and enable precise synthetic planning [1].

Why 4-Nitro-1H-pyrrolo[2,3-b]pyridine Cannot Be Substituted by Other 7-Azaindole Isomers: A Guide to Avoiding Sourcing Pitfalls


The position of the nitro group on the 7-azaindole scaffold critically dictates both the electronic properties and the resultant biological activity of any downstream derivatives. Generic substitution with 3-nitro or 5-nitro isomers is not scientifically valid due to stark differences in their physicochemical profiles. For instance, the predicted pKa varies dramatically from 2.28 (4-nitro) to 0.65 (5-nitro) and 9.65 (3-nitro-7-oxide) [1]. These differences directly impact ionization state, solubility, and binding interactions in biological systems. Furthermore, the 4-position offers a distinct vector for further functionalization compared to other positions, making it uniquely suited for accessing specific chemical space in kinase inhibitor design .

Quantitative Differentiation Guide: Where 4-Nitro-1H-pyrrolo[2,3-b]pyridine Stands Against Key Analogs


pKa Divergence: A Critical Factor Governing Ionization State and Solubility for 4-Nitro-1H-pyrrolo[2,3-b]pyridine vs. 5-Nitro Isomer

The predicted acid dissociation constant (pKa) is a primary determinant of a molecule's ionization state at physiological pH, profoundly influencing its solubility, permeability, and target binding. For 4-nitro-1H-pyrrolo[2,3-b]pyridine, the predicted pKa is 2.28±0.20 [1]. This is in stark contrast to the predicted pKa of its 5-nitro isomer (CAS 101083-92-5), which is 0.65±0.20 . This substantial difference of 1.63 pKa units indicates that the 4-nitro compound is significantly less acidic and will have a markedly different ionization profile, directly impacting its behavior in aqueous formulations and biological assays.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Potency in FGFR1 Inhibition: Benchmarking 4-Nitro-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Assays

While the parent compound is primarily an intermediate, its derivatives demonstrate potent, quantifiable activity against Fibroblast Growth Factor Receptors (FGFRs). In a 2021 study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized using the 4-nitro core as a starting point, showed potent activity. The lead compound from this series, designated '4h', exhibited an IC50 of 7 nM against FGFR1 . This potency places it among highly active kinase inhibitors and provides a clear benchmark for libraries generated from this scaffold. This is consistent with high-throughput screening data for other FGFR1 inhibitors based on similar cores, where IC50 values can reach as low as 2.1 nM [1].

Kinase Inhibitors Cancer Research FGFR Oncology

Reduced Lipophilicity: A Comparative LogP Analysis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine for Favorable Drug-Like Properties

Lipophilicity, measured by LogP, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 4-Nitro-1H-pyrrolo[2,3-b]pyridine has a predicted LogP of 1.53 . This is notably lower than the predicted LogP for the 5-nitro isomer, which is 1.60 [1]. This difference of -0.07 LogP units indicates that the 4-nitro isomer is less lipophilic, which can translate to improved aqueous solubility and a reduced risk of off-target binding compared to the 5-nitro analog.

Drug Design ADME Properties Lipophilicity Physicochemical Analysis

CHK1 Kinase Engagement: Co-crystal Structural Evidence for the Pyrrolo[2,3-b]pyridine Scaffold in DNA Damage Response

The pyrrolo[2,3-b]pyridine scaffold, to which 4-nitro-1H-pyrrolo[2,3-b]pyridine belongs, has been validated as an inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. A high-resolution (1.70 Å) co-crystal structure of CHK1 bound to a pyrrolo[2,3-b]pyridine inhibitor is available (PDB ID: 1ZYS) [1]. This structural data provides unambiguous evidence of the scaffold's binding mode in the ATP-binding pocket of CHK1. Furthermore, optimized derivatives from this class have demonstrated potent CHK1 inhibition with IC50 values in the low nanomolar range, as seen with other pyrrolo[2,3-b]pyridine inhibitors achieving an IC50 of 217 nM [2].

Checkpoint Kinase DNA Damage Response Cancer Therapeutics Structural Biology

Evidence-Backed Application Scenarios for Procuring 4-Nitro-1H-pyrrolo[2,3-b]pyridine


FGFR-Targeted Kinase Inhibitor Library Synthesis

The primary, evidence-supported application for procuring this compound is as a versatile starting material for the synthesis of focused libraries of FGFR kinase inhibitors. As demonstrated by the Su et al. study, derivatives of this core can achieve potent inhibition of FGFR1 (IC50 = 7 nM) and related family members . Procurement of this specific nitro-isomer is essential for accessing the correct substitution pattern required for potent FGFR binding.

Structure-Based Design of CHK1 Inhibitors for Oncology

Given the available high-resolution co-crystal structure of a pyrrolo[2,3-b]pyridine inhibitor bound to CHK1 (PDB: 1ZYS) [1], 4-nitro-1H-pyrrolo[2,3-b]pyridine is a strategically important building block for structure-guided drug design projects targeting the DNA damage response pathway. Its use enables rational, computationally-driven optimization of potency and selectivity.

Synthesis of 1,7-Dideazapurine Nucleoside Analogs

This compound is a key intermediate for synthesizing 1,7-dideazapurine nucleoside analogs, which are explored for their antiviral and anticancer properties [2]. The nitro group can be selectively reduced to an amine, enabling further functionalization to create a diverse array of nucleoside mimics for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.